![molecular formula C17H14N4O3S B278752 2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)
2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone is a chemical compound that belongs to the class of triazole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone is not fully understood. However, it is believed to exert its antimicrobial and anticancer effects by inhibiting key enzymes and pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of various microorganisms and cancer cells. It has also been found to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone. One of the potential areas of research is the development of new antimicrobial agents based on this compound. Another area of research is the study of its potential anticancer activity and the development of new cancer therapeutics. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone involves the reaction of 3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazole with ethyl phenyl ketone in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the compound can be improved by recrystallization using suitable solvents.
Applications De Recherche Scientifique
2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been studied for its potential anticancer activity, with promising results in preclinical studies.
Propriétés
Formule moléculaire |
C17H14N4O3S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[5-(4-methylphenyl)sulfanyl-3-nitro-1,2,4-triazol-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C17H14N4O3S/c1-12-7-9-14(10-8-12)25-17-18-16(21(23)24)19-20(17)11-15(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clé InChI |
KBSOLSPFUMNRLB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=NC(=NN2CC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)SC2=NC(=NN2CC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



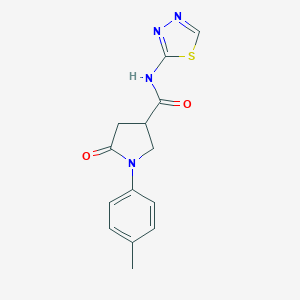
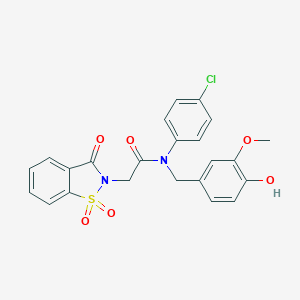
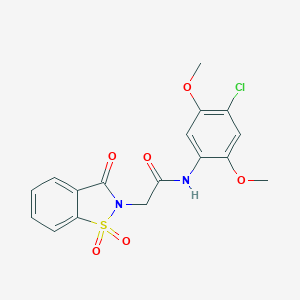
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)
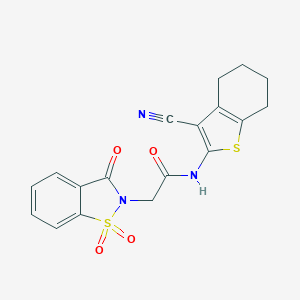
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
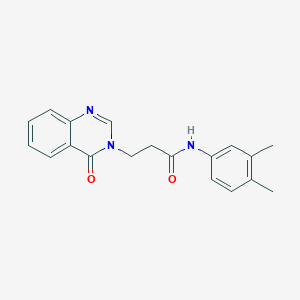
![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)
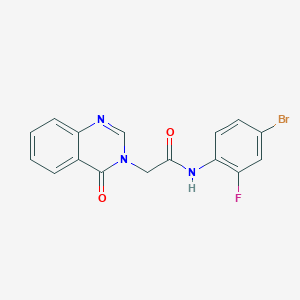
![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)
![ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B278697.png)